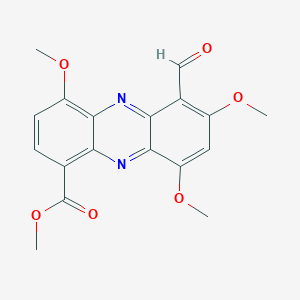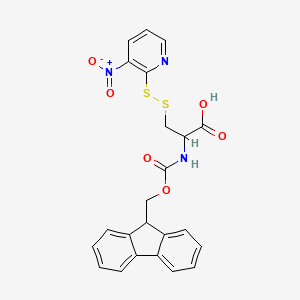
1-Tetradecylpyridin-1-ium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1-Tetradecylpyridin-1-ium;hydrochloride can be synthesized through the reaction of 1-bromotetradecane with pyridine. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-Tetradecylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different applications.
Common reagents used in these reactions include strong nucleophiles like hydroxide ions, and the reactions are typically carried out under mild to moderate conditions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Tetradecylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical formulations.
Mécanisme D'action
The antimicrobial activity of 1-Tetradecylpyridin-1-ium;hydrochloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparaison Avec Des Composés Similaires
1-Tetradecylpyridin-1-ium;hydrochloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but with a longer alkyl chain, making it more hydrophobic and potentially more effective as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative, with a broader spectrum of antimicrobial activity.
Dodecylpyridinium chloride: Similar in structure but with a shorter alkyl chain, affecting its solubility and surfactant properties.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired characteristics and performance in a given application .
Propriétés
Formule moléculaire |
C19H35ClN+ |
|---|---|
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
1-tetradecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1; |
Clé InChI |
YFVBASFBIJFBAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


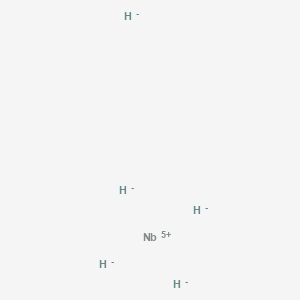

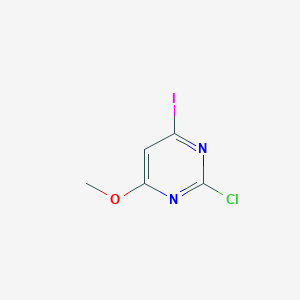
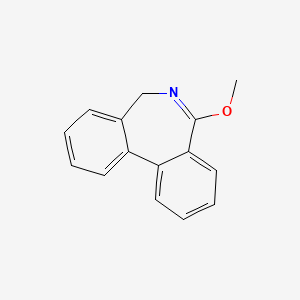




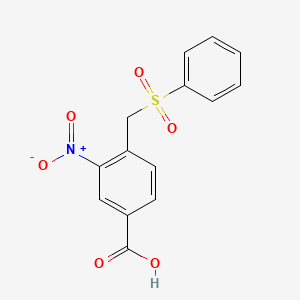
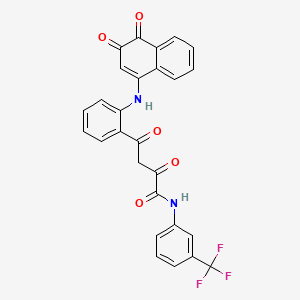
![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
